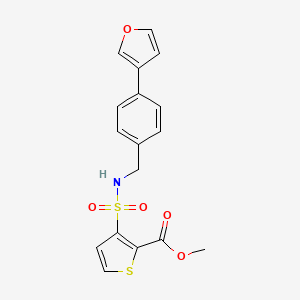

methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative featuring a furan-3-yl-benzyl moiety. For instance, methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h), a PPARβ/δ antagonist, shares a similar sulfamoyl-thiophene core . The furan-3-yl group in the target compound may influence electronic properties or binding interactions compared to analogs with methoxy or alkylamino substituents .

Properties

IUPAC Name |

methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S2/c1-22-17(19)16-15(7-9-24-16)25(20,21)18-10-12-2-4-13(5-3-12)14-6-8-23-11-14/h2-9,11,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRQEZRSLDOOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfamoyl group and the benzyl group containing the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring and thiophene ring can be oxidized under specific conditions.

Reduction: The sulfamoyl group can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the thiophene and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the sulfamoyl group may produce amine derivatives.

Scientific Research Applications

Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structure can be compared to sulfamoyl-thiophene derivatives with distinct substituents and biological activities:

Key Observations :

- This may alter receptor binding or metabolic stability .

- Spectral Trends : Sulfamoyl (νS=O ~1150–1250 cm⁻¹) and carbonyl (νC=O ~1660–1680 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .

Stability and Tautomerism

Sulfamoyl-thiophenes often exhibit tautomerism (thione vs. thiol forms). For example, triazole-thiones in show νC=S at 1247–1255 cm⁻¹ and lack νS-H (~2500 cm⁻¹), favoring the thione tautomer . The target compound’s sulfamoyl group may similarly stabilize the thione form, enhancing metabolic stability.

Q & A

Basic: What synthetic routes are recommended for synthesizing methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)thiophene-2-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Construct the thiophene ring via cyclization of appropriate precursors (e.g., diethyl acetylenedicarboxylate with sulfur-containing reagents) .

Sulfamoyl Group Introduction : React the thiophene intermediate with sulfamoyl chloride derivatives under basic conditions (e.g., using triethylamine in DMF) .

Benzyl-Furan Substitution : Couple the sulfamoyl-thiophene intermediate with 4-(furan-3-yl)benzyl chloride via nucleophilic substitution, optimized at 60–80°C in anhydrous THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Characterization via -NMR and LC-MS is critical .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Systematic Substituent Variation : Replace the furan-3-yl group with other heterocycles (e.g., pyrrole, thiophene) to assess electronic effects on target binding .

- Functional Group Modifications : Substitute the methyl ester with ethyl or tert-butyl esters to study steric impacts on solubility and metabolic stability .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. For antimicrobial activity, perform MIC assays against Gram-positive/negative strains .

- Computational Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or bacterial topoisomerases), prioritizing compounds with ΔG < −8 kcal/mol .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR and -NMR : Confirm regiochemistry of the thiophene ring and sulfamoyl substitution (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 446.0821 for CHNOS) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests under varying conditions:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; use amber vials if degradation >5% .

- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assay on HEK-293 cells (IC determination; 48-hour exposure) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or HIV protease (IC calculated via nonlinear regression) .

Advanced: How to resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Standardized Protocols : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .

- Structural Analog Comparison : Benchmark against derivatives with known SAR (e.g., methyl-to-ethyl ester substitutions altering logP) .

Basic: What solubility challenges arise in formulating this compound for in vivo studies?

Methodological Answer:

- Solubility Screening : Test in PEG-400, DMSO, or cyclodextrin solutions (aim for >1 mg/mL).

- Nanoformulation : Prepare PLGA nanoparticles (70–100 nm via solvent evaporation) to enhance bioavailability .

Advanced: How can computational methods identify potential biological targets?

Methodological Answer:

- Molecular Docking : Screen against DrugBank using Glide (Schrödinger); prioritize targets with docking scores < −10 kcal/mol .

- Molecular Dynamics (MD) Simulations : Simulate binding to top candidates (e.g., 100 ns trajectories in GROMACS) to assess stability (RMSD < 2 Å) .

- QSAR Modeling : Train models on ChEMBL data to predict off-target effects (e.g., hERG liability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.